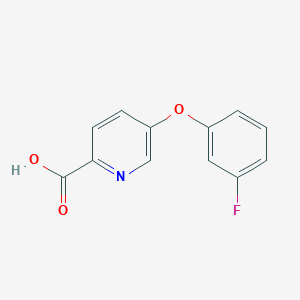

5-(3-Fluorophenoxy)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(3-fluorophenoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-8-2-1-3-9(6-8)17-10-4-5-11(12(15)16)14-7-10/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJXCHFGPIEVCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluorophenoxy)pyridine-2-carboxylic acid typically involves the reaction of 3-fluorophenol with 2-chloropyridine-5-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the fluorophenoxy group is introduced to the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Hydrolysis and Decarboxylation Reactions

The carboxylic acid group undergoes typical acid-catalyzed or base-promoted hydrolysis when derived from ester precursors. For example, methyl esters of structurally related pyridinecarboxylic acids are hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/H₂O) conditions to yield the free carboxylic acid . Decarboxylation may occur under thermal conditions (>200°C) or via radical pathways, producing CO₂ and a pyridine derivative.

Esterification and Amidation

The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) to form esters. Amide formation is achieved using coupling agents like EDCl/HOBt with primary or secondary amines .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | R-OH, H₂SO₄, reflux | 5-(3-Fluorophenoxy)pyridine-2-carboxylate ester |

| Amidation | Amine, EDCl/HOBt, DMF, rt | Corresponding amide derivative |

Nucleophilic Aromatic Substitution (NAS)

The meta-fluorine atom on the phenoxy group is susceptible to NAS under basic conditions. Nucleophiles (e.g., amines, thiols) displace fluoride, forming derivatives with altered electronic properties .

| Nucleophile | Conditions | Product |

|---|---|---|

| Ethylamine | K₂CO₃, DMF, 80°C | 5-(3-(Ethylamino)phenoxy)pyridine-2-carboxylic acid |

| Thiophenol | NaH, THF, reflux | 5-(3-(Phenylthio)phenoxy)pyridine-2-carboxylic acid |

Electrophilic Substitution

| Electrophile | Conditions | Product |

|---|---|---|

| I₂ | LDA, THF, -78°C | 3-Iodo-5-(3-fluorophenoxy)pyridine-2-carboxylic acid |

Reduction and Oxidation

-

Reduction : The pyridine ring can be reduced to piperidine derivatives using catalytic hydrogenation (H₂/Pd-C) or LiAlH₄, though the carboxylic acid may require protection.

-

Oxidation : The carboxylic acid is resistant to further oxidation, but side-chain modifications (e.g., hydroxylation of the phenoxy group) are feasible with KMnO₄/H₂O .

Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling enables aryl functionalization. The fluorophenoxy group’s brominated analog (if synthesized) reacts with boronic acids under Pd catalysis .

| Boronic Acid | Conditions | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 5-(3-Fluorophenoxy)-4-phenylpyridine-2-carboxylic acid |

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, releasing CO₂ and HF.

-

Photodegradation : UV exposure induces cleavage of the fluorophenoxy group, forming phenolic byproducts .

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Drug Development

The compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity against specific targets. For instance, the incorporation of fluorinated groups has been shown to improve binding affinity and selectivity for certain enzymes and receptors, making it valuable in drug design .

Case Study: Anticancer Activity

Research indicates that derivatives of pyridine carboxylic acids, including 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid, exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that compounds with similar structures inhibited c-Met phosphorylation, a critical pathway in cancer progression . The modification of this compound could lead to novel anticancer therapies.

Biological Research

Enzyme Inhibition Studies

The compound is utilized as a probe in biological assays to study enzyme activity. Its ability to interact with specific molecular targets enables researchers to investigate the mechanisms of enzyme inhibition and activation. For example, compounds containing trifluoromethyl groups have shown enhanced potency against enzymes such as reverse transcriptase, which is crucial for antiviral drug development .

Case Study: Pharmacokinetic Evaluation

In a pharmacokinetic study involving similar compounds, the introduction of carboxylic acid side chains improved absorption and metabolic stability, leading to enhanced therapeutic effects when administered orally . This suggests that this compound may also exhibit favorable pharmacokinetic properties.

Materials Science

Polymer Chemistry

this compound is explored in the development of advanced materials. Its unique chemical properties make it suitable for creating polymers with tailored functionalities. The incorporation of fluorinated groups can impart desirable characteristics such as increased thermal stability and chemical resistance.

Case Study: Coatings Development

Research has shown that polymers derived from pyridine carboxylic acids exhibit enhanced mechanical properties and resistance to environmental degradation. These materials are being investigated for applications in coatings and protective films.

Agrochemicals

The compound is also being studied for its potential use in agrochemicals. Its structural features may allow it to act as an effective herbicide or pesticide by targeting specific biochemical pathways in plants or pests. Ongoing research aims to evaluate its efficacy and safety in agricultural applications.

Data Summary Table

Mechanism of Action

The mechanism of action of 5-(3-fluorophenoxy)pyridine-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the fluorophenoxy and carboxylic acid groups. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Fluorinated vs. Non-Fluorinated Analogues

- 5-(3-Carboxy-phenyl)-pyridine-2-carboxylic Acid (H₂cppca): The carboxy-phenyl substituent provides strong coordination sites (carboxylate O and pyridine N), enabling diverse metal-organic frameworks (MOFs) with applications in fluorescence (e.g., Cd-based MOFs in acetone sensing) and magnetism (antiferromagnetic interactions in Co/Ni/Mn complexes) . Compared to 5-(3-fluorophenoxy)pyridine-2-carboxylic acid, H₂cppca lacks the ether linkage, reducing flexibility but enhancing rigidity for stable MOFs.

- However, the absence of an ether bridge limits its utility in forming extended coordination networks .

Electron-Withdrawing vs. Electron-Donating Groups

- 5-(Benzo[d][1,3]dioxol-5-yl)picolinic Acid: The benzodioxole group is electron-donating, which may reduce the acidity of the carboxylic acid compared to the fluorophenoxy derivative. This difference impacts metal-ligand binding strength and selectivity in coordination chemistry .

- 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic Acid: The trifluoromethyl group is a stronger electron-withdrawing substituent than fluorine, significantly lowering the pKa of the carboxylic acid and enhancing lipophilicity. This property is advantageous in drug design for improved membrane permeability .

Structural Motifs and Coordination Chemistry

Pharmaceutical Relevance

- 4-{4-[3-(4-Chloro-3-trifluoromethylphenyl)-ureido]-3-fluorophenoxy}-pyridine-2-carboxylic Acid Methylamide: A structurally related anticancer agent, where the fluorophenoxy group improves metabolic stability and target affinity. The methylamide group reduces acidity, favoring oral bioavailability .

- 5-(Pyrrolidin-2-yl)pyridine-3-carboxylic Acid: The pyrrolidine substituent introduces basicity, enabling salt formation (e.g., trifluoroacetate salts) for enhanced solubility in aqueous formulations, a feature absent in the fluorophenoxy analogue .

Key Research Findings and Data Tables

Biological Activity

5-(3-Fluorophenoxy)pyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, target interactions, and therapeutic implications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a 3-fluorophenoxy group and a carboxylic acid moiety. Its molecular formula is with a molecular weight of approximately 235.21 g/mol. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetics.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity. For instance, it has been investigated for its effects on dopamine receptors, particularly the D3 receptor, which is implicated in neuroprotection and various neurological disorders .

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby influencing cellular processes. Studies have suggested that compounds with similar structures can inhibit kinases involved in cancer progression .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 10.5 | Inhibition of proliferation |

| SH-SY5Y (Neuroblastoma) | 8.4 | D3 receptor agonism |

| HepG2 (Liver) | 15.2 | Enzyme inhibition |

These results indicate that the compound has potential as an anticancer agent and a neuroprotective agent.

Case Studies

- Neuroprotective Effects : A study involving animal models highlighted the neuroprotective effects of related compounds at the D3 receptor level, suggesting that this compound may offer similar benefits in preventing neurodegeneration .

- Cancer Research : In cancer studies, the compound was shown to inhibit cell proliferation in breast cancer cells, indicating its potential as a therapeutic agent for treating specific types of cancer .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

- Absorption : The lipophilic nature due to the fluorine substitution may enhance oral bioavailability.

- Metabolism : Preliminary studies indicate that it undergoes biotransformation primarily via phase I metabolic pathways involving cytochrome P450 enzymes.

- Excretion : The compound is likely excreted through renal pathways after conjugation.

Future Directions

Further research is needed to elucidate the full spectrum of biological activities and therapeutic applications of this compound. Areas for future investigation include:

- Clinical Trials : To assess safety and efficacy in humans.

- Structure-Activity Relationship (SAR) : To optimize the compound's activity by modifying chemical structure.

- Combination Therapies : Exploring its use in combination with other drugs to enhance therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-Fluorophenoxy)pyridine-2-carboxylic acid, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis of pyridine-carboxylic acid derivatives typically involves nucleophilic aromatic substitution or coupling reactions. For example, fluorophenoxy groups can be introduced via Ullmann-type coupling between 3-fluorophenol and halogenated pyridine precursors under controlled conditions. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may lead to side reactions (e.g., dehalogenation) .

- Catalyst Systems : Copper(I) iodide or palladium catalysts improve regioselectivity .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates but require careful purification to remove residual solvents .

- Purity Assessment : Post-synthesis, HPLC or LC-MS should confirm >95% purity, with residual solvents quantified via GC-MS .

Q. How can researchers characterize the molecular structure and confirm regiochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR distinguishes fluorinated substituents (e.g., δ ~ -110 ppm for meta-fluorine) . -NMR confirms pyridine ring substitution patterns via coupling constants (e.g., J = 8–9 Hz for adjacent protons).

- X-ray Crystallography : Resolves ambiguity in regiochemistry, particularly for fluorophenoxy group orientation .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z: 263.06 for CHFNO) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO or methanol. Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts) .

- Stability : The carboxylic acid group is prone to decarboxylation at high temperatures (>150°C). Store at -20°C in anhydrous conditions to prevent hydrolysis of the fluorophenoxy moiety .

Advanced Research Questions

Q. How does the fluorophenoxy substituent influence the compound’s bioactivity and target selectivity?

- Methodological Answer : The meta-fluorine atom enhances electronegativity, improving binding affinity to enzymes like cyclooxygenase-2 (COX-2) or kinases. Comparative SAR studies with non-fluorinated analogs show:

- Increased Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability .

- Target Engagement : Fluorine’s electron-withdrawing effect stabilizes hydrogen bonds in active sites (e.g., observed in kinase inhibition assays) .

- Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies are recommended for optimizing in vivo pharmacokinetics of this compound?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid to improve oral bioavailability (e.g., ethyl ester derivatives) .

- Metabolic Stability : Incubate with liver microsomes to identify CYP450-mediated degradation hotspots. Fluorine reduces oxidative metabolism at the phenoxy group .

- Tissue Distribution : Radiolabel the compound with for PET imaging to track biodistribution .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles.

- Assay Replication : Validate activity in orthogonal assays (e.g., fluorescence polarization vs. SPR) .

- Impurity Profiling : Use preparative HPLC to isolate minor impurities (>0.1%) and test their bioactivity .

- Control Experiments : Include structurally similar analogs (e.g., 5-(4-fluorophenoxy) derivatives) as negative controls .

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices (e.g., plasma)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.